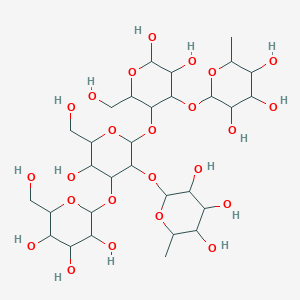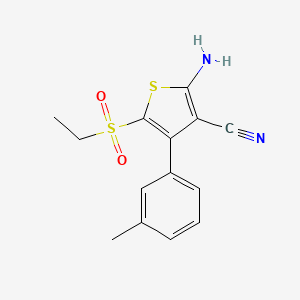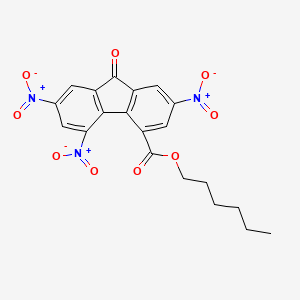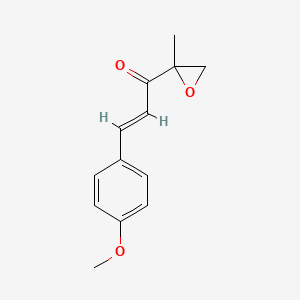![molecular formula C13H11F2N B12078522 [4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)
[4-(2,6-Difluorophenyl)phenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2,6-Difluorofenil)fenil]metanamina: es un compuesto orgánico que se caracteriza por la presencia de un grupo metanamina unido a una estructura bifenílica, con dos átomos de flúor sustituidos en las posiciones 2 y 6 de uno de los anillos fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [4-(2,6-difluorofenil)fenil]metanamina generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,6-difluorobenceno y 4-bromobencilamina disponibles comercialmente.
Reacción de Grignard: El 2,6-difluorobenceno se somete a una reacción de Grignard con magnesio en presencia de éter anhidro para formar el reactivo de Grignard correspondiente.
Reacción de acoplamiento: El reactivo de Grignard se hace reaccionar entonces con 4-bromobencilamina en condiciones controladas para formar la estructura bifenílica deseada.
Métodos de producción industrial: En un entorno industrial, la síntesis de [4-(2,6-difluorofenil)fenil]metanamina se puede escalar utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de sistemas automatizados para la adición de reactivos y el control de la temperatura aumenta la eficiencia y la seguridad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio, lo que lleva a la formación de quinonas correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando gas hidrógeno en presencia de paladio sobre carbono para reducir cualquier grupo nitro a aminas.
Sustitución: Las reacciones de sustitución aromática electrófila pueden ocurrir, donde los átomos de flúor pueden ser reemplazados por otros sustituyentes en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Gas hidrógeno con paladio sobre carbono.
Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.
Principales productos:
Oxidación: Formación de quinonas.
Reducción: Conversión de grupos nitro a aminas.
Sustitución: Formación de derivados bifenílicos halogenados.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El compuesto se puede utilizar como ligando en reacciones catalíticas, mejorando la eficiencia de varias transformaciones orgánicas.
Biología:
Inhibición enzimática:
Medicina:
Desarrollo de fármacos: El compuesto se investiga por su posible uso en el desarrollo de productos farmacéuticos, particularmente en el tratamiento de receptores o enzimas específicos.
Industria:
Ciencia de los materiales: Se puede utilizar en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo por el cual [4-(2,6-difluorofenil)fenil]metanamina ejerce sus efectos implica su interacción con objetivos moleculares específicos. La presencia de átomos de flúor aumenta su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la inhibición o activación de vías específicas. La capacidad del compuesto para formar complejos estables con iones metálicos también contribuye a su actividad en los procesos catalíticos.
Comparación Con Compuestos Similares
Compuestos similares:
[2,6-Difluorofenil]metanamina: Estructura similar pero carece del componente bifenilo.
[4-(4-Fluorofenil)fenil]metanamina: Estructura bifenílica similar pero con una sola sustitución de flúor.
Singularidad:
Afinidad de unión mejorada: La presencia de dos átomos de flúor en posiciones específicas aumenta la afinidad de unión del compuesto a los objetivos moleculares.
Versatilidad en reacciones: La estructura del compuesto le permite participar en una amplia gama de reacciones químicas, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Esta descripción detallada proporciona una comprensión integral de [4-(2,6-difluorofenil)fenil]metanamina, destacando su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C13H11F2N |
|---|---|
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
[4-(2,6-difluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-11-2-1-3-12(15)13(11)10-6-4-9(8-16)5-7-10/h1-7H,8,16H2 |
Clave InChI |
BLICZYNYLORRDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)



![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)



![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)



